

Application Note: Total Synthesis Protocols for (+)-Axisothiocyante-3

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Compound of Interest

Compound Name: *Axisothiocyante 3*

CAS No.: 59633-81-7

Cat. No.: B1260044

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Executive Summary & Strategic Analysis

Subject: (+)-Axisothiocyante-3 (and its congener (+)-Axisonitrile-3). **Significance:** A spirocyclic sesquiterpene isolated from marine sponges (*Axinella cannabina*). It exhibits potent cytotoxicity against specific tumor lines and antimalarial activity. **Synthetic Challenge:** The molecule features a congested spiro[4.5]decane core with a gem-dimethyl group and a sensitive isothiocyanate functionality installed with specific stereochemistry.

Strategic Approaches

The synthesis of (+)-axisothiocyante-3 has been conquered via several distinct strategies. This Application Note focuses on the most reproducible and stereochemically rigorous protocols, primarily adapted from the Trauner and Hart methodologies.

Strategy	Key Reaction	Stereocontrol Source	Complexity
Method A (Trauner)	Nazarov Cyclization	Chiral Hydrazone Auxiliary	High (Enantioselective)
Method B (Hart)	Radical Cyclization	Substrate Control	Medium (Racemic/Separation)
Method C (Piers)	Conjugate Addition	Cuprate Chemistry	High

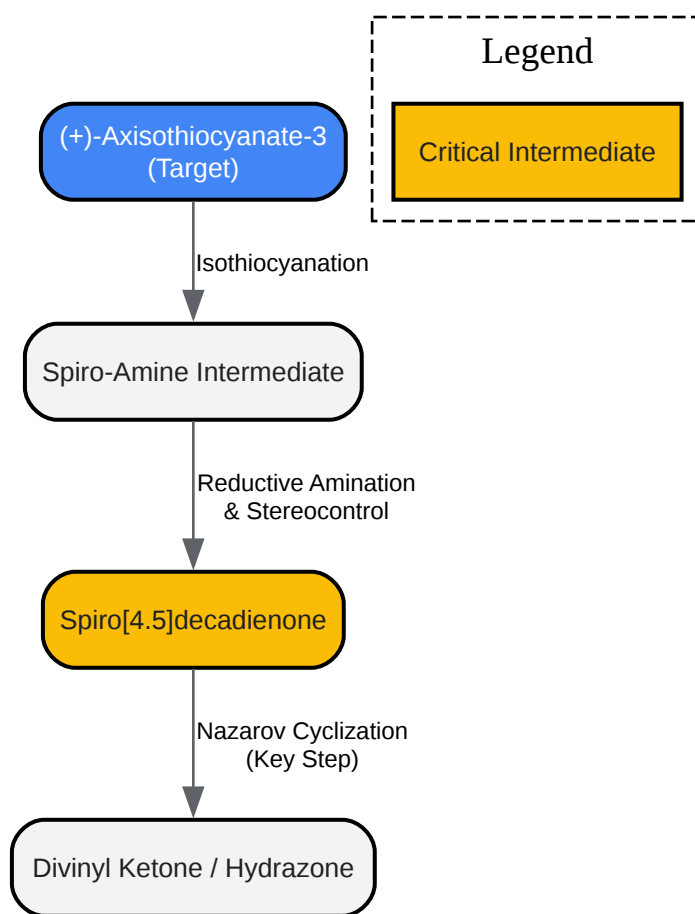
Recommendation: Method A (Trauner-inspired) is detailed below as the primary protocol for enantioselective access to the (+)-isomer, requiring the selection of the correct chiral auxiliary antipode (SAMP vs. RAMP).

Core Protocol: Enantioselective Scaffold Construction

Objective: Construction of the chiral spiro[4.5]decane core. Basis: Adapted from Roethle & Trauner (Org. Lett. 2006), modified for the (+)-enantiomer.

Retrosynthetic Logic (Visualized)

The synthesis hinges on disassembling the spiro-center. The key disconnection reveals a cyclopentenone precursor accessible via a Nazarov cyclization.



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Figure 1: Retrosynthetic analysis highlighting the Nazarov cyclization as the spiro-forming event.

Step-by-Step Protocol (Method A)

Step 1: Preparation of the Chiral Hydrazone To target the (+)-enantiomer, one must utilize the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary (Note: Trauner used RAMP for the (-)-enantiomer; the switch is critical here).

- Reagents: 2-methyl-1-cyclopentenecarbaldehyde, (S)-SAMP, benzene (or toluene).
- Procedure:
 - Dissolve aldehyde (1.0 equiv) in benzene.

- Add (S)-SAMP (1.1 equiv).
- Reflux with a Dean-Stark trap to remove water azeotropically.
- Concentrate in vacuo to yield the crude hydrazone.
- QC Check:

H NMR should show disappearance of the aldehyde proton (~9-10 ppm) and appearance of the hydrazone signal.

Step 2: Asymmetric Nazarov Cyclization This step forms the spirocyclic core with high enantiomeric excess (ee).

- Reagents: Crude hydrazone, Cu(OTf)₃, Acetone/Buffer.
- Procedure:
 - Dissolve the hydrazone in THF/acetone.
 - Add methyl vinyl ketone (MVK) (acceptor).
 - Treat with Cu(OTf)₃ (catalytic) to trigger the Michael addition/cyclization cascade.
 - Critical: Hydrolysis of the auxiliary releases the spirocyclic diketone.
- Outcome: Formation of the spiro[4.5]decane-1,7-dione system.
- Data Point: Expect >90% ee if anhydrous conditions are strictly maintained during the initial Lewis acid step.

Protocol: Functional Group Installation (The "End Game")

Objective: Conversion of the spiro-ketone to the isothiocyanate.

Stereoselective Amine Installation

The relative stereochemistry of the nitrogen at C-6 is crucial.

- Reduction: Selective reduction of the enone system (e.g., Birch reduction or catalytic hydrogenation) establishes the trans-spiro stereochemistry.
- Reductive Amination:
 - React the ketone with NH
OAc and NaCNBH
 - Note: This typically yields a mixture of diastereomers. Separation via chromatography is required to isolate the equatorial amine (matching the natural product).

Isothiocyanate Formation (The Critical Step)

While isonitriles are common in this family, the isothiocyanate is the target here. The most robust method uses Carbon Disulfide (

) and Dicyclohexylcarbodiimide (DCC).

Reagents:

- Primary Amine Intermediate (1.0 equiv)
- Carbon Disulfide () (10.0 equiv)
- DCC (1.1 equiv)
- Pyridine (solvent)

Procedure:

- Setup: Flame-dry a round-bottom flask under Argon.

- Dissolution: Dissolve the spiro-amine in anhydrous pyridine.
- Addition: Cool to -10°C . Add dropwise. Stir for 30 minutes.
- Dehydration: Add DCC in one portion. Allow the mixture to warm to Room Temperature (RT) overnight.
- Workup: The reaction mixture will become heterogeneous (DCU precipitation). Filter off the urea byproduct.
- Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

Safety Note:

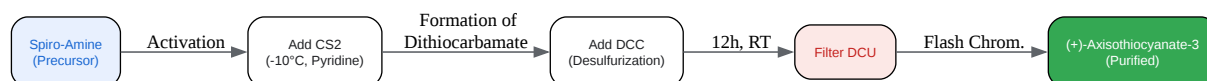
is highly flammable and neurotoxic. DCC is a potent allergen. Perform all steps in a well-ventilated fume hood.

Validation & Quality Control

To confirm the synthesis of (+)-axisothiocyanate-3, the following analytical signatures must be verified.

Parameter	Expected Value/Observation	Notes
IR Spectroscopy	2100–2150 cm	Broad, strong stretch characteristic of $-\text{N}=\text{C}=\text{S}$.
H NMR	0.8–1.0 (gem-dimethyl)	Distinct singlets for the gem-dimethyl group.
C NMR	~130 (NCS carbon)	The central carbon of the isothiocyanate group.
Optical Rotation	to	Sign must be positive () for this target.

Experimental Workflow Diagram



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Figure 2: Optimized workflow for the conversion of the primary amine to the isothiocyanate.

References

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